![molecular formula C23H23ClN4O3 B6535510 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine CAS No. 1049332-51-5](/img/structure/B6535510.png)
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine
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Overview
Description
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine, also known as 4-CB-PZ-DMP, is a synthetic compound that has recently been studied for its potential applications in the fields of biochemistry and physiology. It is a member of the piperazine family, which is composed of heterocyclic compounds containing two nitrogen atoms at the 1 and 4 positions of a six-membered ring. 4-CB-PZ-DMP has been shown to possess a number of interesting properties that make it a promising candidate for further research.
Scientific Research Applications
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine has been studied for its potential applications in the fields of biochemistry and physiology. It has been shown to possess a number of interesting properties that make it a promising candidate for further research. For example, 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine has been studied for its potential use as a neuroprotective agent and for its ability to modulate the activity of certain enzymes. In addition, it has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the activity of certain receptors.
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors . These receptors play crucial roles in the nervous system, affecting mood, sleep, and various other bodily functions.
Mode of Action
Compounds with similar structures have been found to act as antagonists for dopamine and serotonin receptors . This means they bind to these receptors and block their activation, thereby inhibiting the associated physiological responses.
Biochemical Pathways
Based on its potential interaction with dopamine and serotonin receptors, it can be inferred that it may influence the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and cognition.
Pharmacokinetics
Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
Based on its potential interaction with dopamine and serotonin receptors, it can be inferred that it may have effects on mood, sleep, and various other physiological processes .
Advantages and Limitations for Lab Experiments
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it is relatively stable and has a long shelf life. However, there are also some limitations to consider. For example, the compound is relatively expensive and can be difficult to purify. In addition, it is not soluble in water and is not very soluble in organic solvents.
Future Directions
Given the promising properties of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine, there are a number of potential future directions for research. For example, further studies could be conducted to explore the compound’s potential as an anti-inflammatory, antioxidant, and neuroprotective agent. Additionally, further research could be conducted to better understand the compound’s mechanism of action and its effects on certain enzymes and receptors. Finally, further studies could be conducted to explore the compound’s potential use in the treatment of certain conditions, such as inflammation, oxidative stress, and mood and anxiety disorders.
Synthesis Methods
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine can be synthesized using a two-step process. In the first step, 4-chlorobenzoyl chloride is reacted with piperazine in the presence of a base such as sodium hydroxide. This reaction produces 4-(3-chlorobenzoyl)piperazin-1-yl chloride, which is then reacted with 2,5-dimethoxyphenyl hydrazine in the presence of a base such as potassium carbonate. This reaction produces the desired product, 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine.
properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-30-18-6-8-21(31-2)19(15-18)20-7-9-22(26-25-20)27-10-12-28(13-11-27)23(29)16-4-3-5-17(24)14-16/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMWQWQOGQENER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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